
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide, also known as FMeFur, is a small molecule organic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMeFur is a furan derivative that exhibits a unique chemical structure and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biological activity in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant activity. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide is its unique chemical structure, which makes it a potentially useful compound for drug discovery and development. This compound has also been shown to exhibit potent biological activity, which makes it a promising candidate for further study. However, one limitation of this compound is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of this compound's mechanism of action, which may help to elucidate its biological activity and potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-1,3-propanediamine. The final step involves the reaction of the resulting amine with furan-3-carboxylic acid, which leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity and has been studied as a potential anticancer agent. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in various animal models.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12(7-10-3-2-5-15-10)11(13)9-4-6-14-8-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYNZLWMHPMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
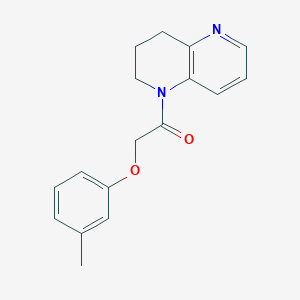
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
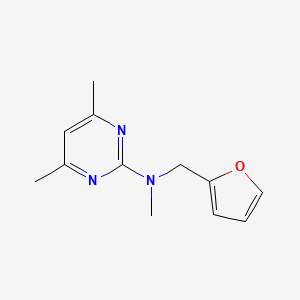
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
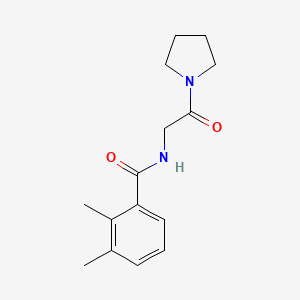
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
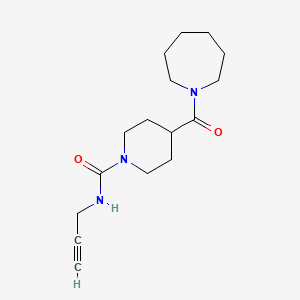
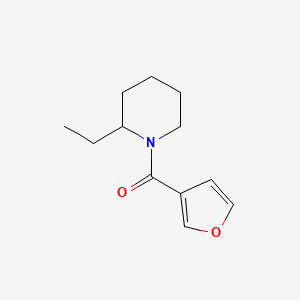

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
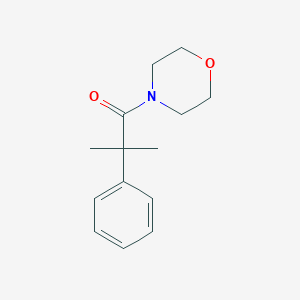

![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
